3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)-

Medicinal Chemistry Structure-Activity Relationship Entry Inhibitor

This 5-arylisoxazole-3-carbonyl chloride is a critical electrophilic building block for medicinal chemistry and agrochemical R&D. The meta-methoxy substituent provides a distinct electronic and steric profile vs. para-methoxy analogs, delivering superior potency (IC50 8.33 vs. 9.97 µM) in isoxazole-amide series. Use as a direct precursor to N-(3-hydroxyphenyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide (p65 EC50 498 nM) for NF-κB pathway work, or to access SMYD3 inhibitors (co-crystal PDB: 6P7Z, 6PAF) and antibiotic scaffolds per US4465631. Positional specificity is critical: the 3-methoxy isomer ensures consistent acylation kinetics and target engagement. Inquire now for bulk availability.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 88958-31-0
Cat. No. B12128044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)-
CAS88958-31-0
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)C(=O)Cl
InChIInChI=1S/C11H8ClNO3/c1-15-8-4-2-3-7(5-8)10-6-9(11(12)14)13-16-10/h2-6H,1H3
InChIKeyZJAQJQKYFHIIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-(3-Methoxyphenyl)isoxazole-3-carbonyl chloride (CAS 88958-31-0) – Key Intermediate Selection Guide


3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- (CAS 88958-31-0) is a heterocyclic acyl chloride building block with molecular formula C11H8ClNO3 and molecular weight 237.64 g/mol [1]. It belongs to the 5-arylisoxazole-3-carbonyl chloride class, characterized by a reactive carbonyl chloride group at the isoxazole 3-position and a 3-methoxyphenyl substituent at the 5-position. The compound serves as a versatile electrophilic intermediate for the synthesis of amide, ester, and ketone derivatives used in medicinal chemistry and agrochemical research programs .

Why You Cannot Simply Swap 5-(3-Methoxyphenyl)isoxazole-3-carbonyl chloride for a Close Analog


Although several 5-arylisoxazole-3-carbonyl chlorides share the same reactive acyl chloride handle, their electronic and steric profiles diverge substantially with the nature and position of the aryl substituent. In a parallel isoxazole-amide series, the 3-methoxyphenyl derivative exhibited an IC50 of 8.33 µM, while the corresponding 4-methoxyphenyl analog was weaker at 9.97 µM, and the unsubstituted phenyl derivative was markedly less potent at 18.12 µM [1]. This position-dependent potency variation means that a building-block substitution without re-optimization risks delivering a suboptimal lead. Furthermore, the meta-methoxy group alters the carbonyl chloride’s electrophilicity through inductive and resonance effects, directly affecting acylation kinetics and product yields [2].

Quantitative Differentiation: 5-(3-Methoxyphenyl)isoxazole-3-carbonyl chloride vs. Closest Analogs


Meta-Methoxy Substitution Confers ~1.2-Fold Potency Advantage Over Para-Methoxy in Isoxazole SAR

In a head-to-head isoxazole-amide series, the 3-methoxyphenyl derivative (compound 12c) demonstrated an IC50 of 8.33 ± 0.99 µM. Its direct positional isomer, the 4-methoxyphenyl analog (12d), showed a higher IC50 of 9.97 ± 1.09 µM. The unsubstituted phenyl baseline (12a) was substantially less active at 18.12 ± 1.28 µM [1]. This within-series comparison isolates the contribution of the meta-methoxy group.

Medicinal Chemistry Structure-Activity Relationship Entry Inhibitor

3-Methoxyphenyl Isoxazole Amides Exhibit Nanomolar Activity Against Transcription Factor p65

The amide derivative N-(3-hydroxyphenyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide, synthesized from the target acyl chloride, displayed an EC50 of 498 nM against transcription factor p65 (RELA) in a high-throughput screening assay [1]. By comparison, the same compound showed only micromolar activity against STAT3 (IC50 = 4.99 µM), indicating a degree of target selectivity. No data for the 4-methoxyphenyl analog in the same assay were identified.

Inflammation NF-κB Pathway Transcription Factor Inhibition

Acyl Chloride Electrophilicity Modulated by Meta-Methoxy Group Relative to Methyl-Substituted Analogs

The presence of the electron-donating 3-methoxy group on the phenyl ring is expected to reduce the electrophilicity of the carbonyl chloride relative to the 5-(4-methylphenyl) and 5-phenyl analogs, as assessed by computed XLogP3 and hydrogen-bond acceptor counts. The target compound has an XLogP3 of 2.8 and four H-bond acceptors [1], compared to an XLogP3 of approximately 3.1 for 5-(4-methylphenyl)isoxazole-3-carbonyl chloride (predicted) . This moderate polarity can improve handling and solubility in polar aprotic solvents during amide coupling reactions.

Synthetic Chemistry Reaction Kinetics Building Block Reactivity

Crystal Structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Reveals Distinct Dihedral Angle Conformation

Single-crystal X-ray diffraction of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, a derivative directly accessible from the target acyl chloride, shows the isoxazole ring makes a dihedral angle of 17.1(1)° with the 3-methoxyphenyl ring [1]. This near-planar conformation is distinct from the 15.2(1)° angle observed with the 3-phenyl substituent. The specific torsional preference can influence molecular recognition and packing in co-crystal structures of target-bound ligands.

Structural Chemistry Conformational Analysis Molecular Recognition

Optimal Use Cases for 5-(3-Methoxyphenyl)isoxazole-3-carbonyl chloride Procurement


Medicinal Chemistry: Synthesis of Isoxazole-Carboxamide Libraries for Transcription Factor Targeting

The target acyl chloride is the direct precursor to N-(3-hydroxyphenyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide, which exhibits an EC50 of 498 nM against transcription factor p65 [1]. A medicinal chemistry group pursuing NF-κB pathway inhibitors can use this building block to generate focused amide libraries, leveraging the meta-methoxy positional advantage (8.33 µM vs. 9.97 µM for para-methoxy) documented in isoxazole SAR [2].

Agrochemical Discovery: Fungicidal Isoxazoline and Isoxazole Lead Optimization

Isoxazole and isoxazoline derivatives bearing 3-methoxyphenyl substituents have demonstrated stereospecific fungicidal activity [1]. The target acyl chloride provides a modular entry point for synthesizing such agrochemical leads. Procurement of the specific 3-methoxy isomer is critical because the E/Z bioactivity of the resulting isoxazolines is highly sensitive to aryl substitution pattern.

Chemical Biology: Synthesis of SMYD3 and HSP90 Inhibitor Probes

Isoxazole amides derived from 5-arylisoxazole-3-carbonyl chlorides have been characterized as potent SMYD3 inhibitors with co-crystal structures available (PDB: 6P7Z, 6PAF) [1], and isoxazole scaffolds have produced HSP90 inhibitors with IC50 values as low as 14 µM [2]. The 3-methoxyphenyl variant offers a distinct electronic and steric profile for exploring these target classes.

Process Chemistry: Scale-Up of Antibiotic Intermediate Synthesis

Patent US4465631 discloses 5-substituted-3-isoxazolecarboxylic acid derivatives as broad-spectrum antibiotics, with the acid chloride serving as the key activated intermediate for coupling to penicillin and cephalosporin cores [1]. The 3-methoxyphenyl acid chloride enables direct access to this antibiotic space with a substituent pattern that matches the general formula (X = substituted phenyl) of the claimed antibacterial compounds.

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